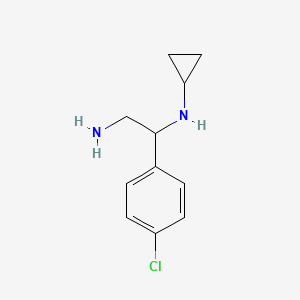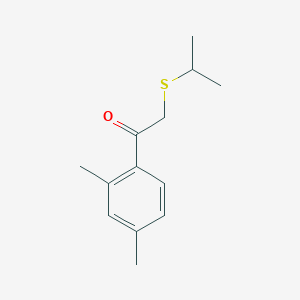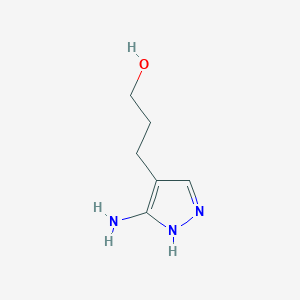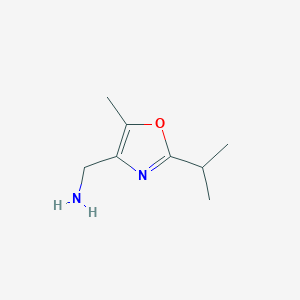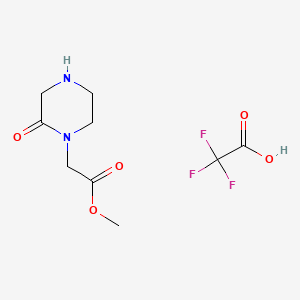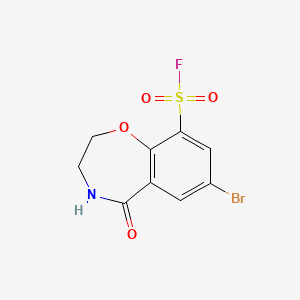
1-Phenyl-2-amino-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-amino-3-methylbutane is an organic compound characterized by a phenyl group attached to a butane chain with an amino group at the second carbon and a methyl group at the third carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-amino-3-methylbutane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the phenyl group into the butane chain .
Industrial Production Methods: Industrial production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-Phenyl-2-amino-3-methylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, hydrocarbons.
Substitution: Halogenated compounds, other substituted derivatives.
科学的研究の応用
1-Phenyl-2-amino-3-methylbutane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Phenyl-2-amino-3-methylbutane exerts its effects involves interactions with molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their structure and activity .
類似化合物との比較
Phenylacetone: Similar in structure but lacks the amino group.
Amphetamine: Contains a phenyl group and an amino group but differs in the position of the methyl group.
Phenylpropanolamine: Similar structure with different functional groups.
Uniqueness: 1-Phenyl-2-amino-3-methylbutane is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a phenyl group, an amino group, and a methyl group in a butane chain makes it a versatile compound for various applications .
特性
IUPAC Name |
3-methyl-1-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXBEHEYPLJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
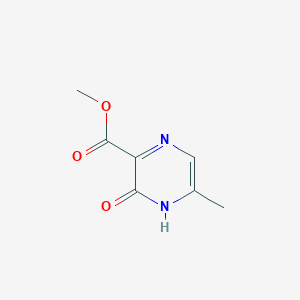
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)

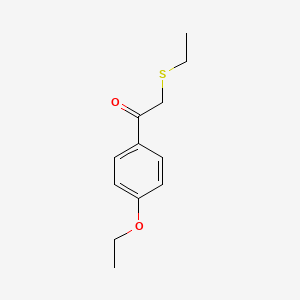

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
